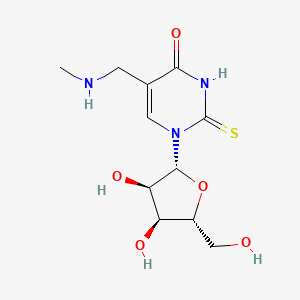
O,P'-DDT
Vue d'ensemble
Description
o,p’-DDT: (1,1,1-trichloro-2-(p-chlorophenyl)-2-(o-chlorophenyl)éthane) est un insecticide organochloré bien connu. Il s’agit d’un des isomères du dichlorodiphényltrichloroéthane (DDT), qui a été largement utilisé pendant la Seconde Guerre mondiale pour lutter contre le paludisme et d’autres maladies transmises par les insectes . Malgré son efficacité, l’o,p’-DDT est tristement célèbre pour sa persistance dans l’environnement et sa bioaccumulation dans les organismes vivants .
Applications De Recherche Scientifique
o,p’-DDT has been extensively studied for its environmental and biological effects. Some of its applications include:
Chemistry: Used as a model compound to study the behavior of persistent organic pollutants (POPs) in the environment.
Biology: Investigated for its endocrine-disrupting effects on wildlife and humans.
Medicine: Studied for its potential role in disrupting hormone synthesis and gene expression.
Industry: Historically used as an insecticide in agriculture and public health programs.
Mécanisme D'action
L’o,p’-DDT exerce ses effets principalement par son action de perturbateur endocrinien. Il se lie aux récepteurs des œstrogènes, imitant l’action des hormones naturelles et perturbant les fonctions hormonales normales . En outre, il a été démontré que l’o,p’-DDT inhibait l’activation de la protéine kinase A (PKA), affectant l’expression génétique et la synthèse hormonale .
Analyse Biochimique
Biochemical Properties
O,P’-Ddt interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found that anaerobic biodegradation leads to different ratios of O,P’-Ddt . The O,P’-Ddt isomer exhibits stronger estrogenic effects compared to the P,P’-Ddt .
Cellular Effects
The effects of O,P’-Ddt on cells and cellular processes are complex. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, O,P’-Ddt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O,P’-Ddt change over time. Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of O,P’-Ddt vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
O,P’-Ddt is involved in various metabolic pathways, interacting with enzymes or cofactors . It also affects metabolic flux or metabolite levels .
Transport and Distribution
O,P’-Ddt is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of O,P’-Ddt and its effects on activity or function are significant . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de l’o,p’-DDT implique la réaction du chloral (trichloroacétaldéhyde) avec le chlorobenzène en présence d’acide sulfurique. La réaction se produit par la formation d’un intermédiaire d’hydrate de chloral, qui réagit ensuite avec le chlorobenzène pour former l’o,p’-DDT .
Méthodes de production industrielle: La production industrielle de l’o,p’-DDT suit une voie de synthèse similaire, mais à plus grande échelle. La réaction est généralement effectuée dans de grands réacteurs avec des conditions contrôlées de température et de pression afin d’optimiser le rendement et la pureté .
Analyse Des Réactions Chimiques
Types de réactions: L’o,p’-DDT subit plusieurs types de réactions chimiques, notamment :
Substitution: o,p’-DDT peut subir des réactions de substitution nucléophile, où les atomes de chlore sont remplacés par d’autres nucléophiles.
Réactifs et conditions courants :
Oxydation: Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d’hydrogène (H₂O₂).
Réduction: Des agents réducteurs tels que le zinc (Zn) et l’acide chlorhydrique (HCl) sont couramment utilisés.
Substitution: Des nucléophiles comme les ions hydroxyde (OH⁻) et les amines (NH₂) sont souvent utilisés.
Principaux produits :
Oxydation: o,p’-DDE
Réduction: o,p’-DDD
Substitution: Divers dérivés substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
L’o,p’-DDT a été largement étudié pour ses effets environnementaux et biologiques. Certaines de ses applications comprennent :
Comparaison Avec Des Composés Similaires
Composés similaires :
p,p’-DDT: Un autre isomère du DDT, qui est plus souvent étudié et utilisé.
o,p’-DDE: Un produit de dégradation de l’o,p’-DDT avec une persistance environnementale similaire.
o,p’-DDD: Un produit de réduction de l’o,p’-DDT avec des propriétés chimiques similaires.
Unicité: L’o,p’-DDT est unique en raison de son affinité de liaison spécifique aux récepteurs des œstrogènes et de ses voies de dégradation distinctes par rapport aux autres isomères du DDT . Sa persistance dans l’environnement et sa bioaccumulation en font également un composé préoccupant dans les études environnementales .
Propriétés
IUPAC Name |
1-chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl5/c15-10-7-5-9(6-8-10)13(14(17,18)19)11-3-1-2-4-12(11)16/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUGPAFCQJIYDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022345 | |
| Record name | o,p'-DDT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
789-02-6 | |
| Record name | o,p′-DDT | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=789-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o,p'-DDT | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,P'-DDT | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57644 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O,P'-DDT | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o,p'-DDT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2,o,p'-pentachloroethylidenebisbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O,P'-DDT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4K93Z1TBH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Cyclohexylamino)-3-[methyl(nitroso)amino]naphthalene-1,4-dione](/img/structure/B1677364.png)












